![molecular formula C11H7BrN4 B6260099 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 537029-58-6](/img/no-structure.png)

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

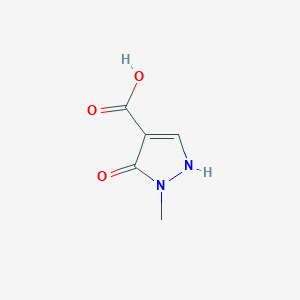

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine” is a derivative of imidazopyridine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of this compound was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The crystal structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 340°C . The 1H NMR and 13C NMR spectral data, along with the molecular weight, were used to confirm the structure .作用機序

Safety and Hazards

将来の方向性

Imidazo[4,5-b]pyridine derivatives, including “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on exploring their potential uses in drug development and other applications in material science .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the introduction of the pyridine ring at the 2-position of the imidazo[4,5-b]pyridine ring system.", "Starting Materials": [ "2-bromo-6-chloropyridine", "2-cyanopyridine", "2-amino-5-bromo-3H-imidazo[4,5-b]pyridine", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine by reacting 2-bromo-6-chloropyridine with 2-cyanopyridine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine by reacting 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine with 2-cyanopyridine in the presence of acetic acid and ethanol." ] } | |

CAS番号 |

537029-58-6 |

製品名 |

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |

分子式 |

C11H7BrN4 |

分子量 |

275.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。